(3R)-3,4-Diaminobutan-1-ol dihydrochloride is a chiral compound recognized for its significant role in organic synthesis and medicinal chemistry. This compound features two amino groups and one hydroxyl group, making it a versatile intermediate in various chemical reactions. Its unique stereochemistry contributes to its utility in synthesizing other complex organic molecules, particularly those requiring chirality.
This compound is classified as an amino alcohol and is commonly used in the synthesis of pharmaceuticals and agrochemicals. It is derived from the reduction of 3,4-diaminobutan-1-one or similar precursors, typically using chiral catalysts. The chemical structure can be represented by the molecular formula C₄H₁₃Cl₂N₃O, with a CAS number of 1807941-80-5.
The synthesis of (3R)-3,4-Diaminobutan-1-ol dihydrochloride primarily involves the catalytic hydrogenation of 3,4-diaminobutan-1-one. This process utilizes chiral catalysts such as rhodium or ruthenium under mild conditions—specifically at a temperature of approximately 35°C and a pressure of around 2 bar. The reaction typically employs hydrogen gas as a reducing agent.
For industrial applications, continuous flow reactors are favored to enhance yield and purity. Biocatalytic methods have also been explored, providing environmentally friendly alternatives to traditional metal catalysts.
The molecular structure of (3R)-3,4-Diaminobutan-1-ol dihydrochloride reveals a chiral center at the third carbon atom. The compound's structure can be depicted as follows:
This indicates that it contains two amine groups (-NH₂) and one hydroxyl group (-OH), contributing to its reactivity and interaction with various chemical agents.
(3R)-3,4-Diaminobutan-1-ol dihydrochloride is involved in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for (3R)-3,4-Diaminobutan-1-ol dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. Acting as a ligand, it binds to active sites on proteins, modulating their activity. This interaction can lead to conformational changes in target proteins, influencing biochemical pathways critical for cellular functions.
The presence of amino and hydroxyl groups allows for diverse reactivity:
(3R)-3,4-Diaminobutan-1-ol dihydrochloride has numerous applications across various scientific fields:
The stereoselective synthesis of (3R)-3,4-diaminobutan-1-ol derivatives presents significant challenges due to the presence of two differentially reactive amino groups and a chiral center requiring precise configuration control. The compound (C₄H₁₂N₂O) features a 1,3-aminoalcohol motif with molecular weight 104.15 g/mol, where the (R)-configuration at C3 is critical for intended applications [4]. Synthetic approaches leverage both chiral pool strategies and asymmetric catalysis to install the stereocenter with high enantiomeric excess (ee).
A predominant route involves the enzymatic resolution of racemic precursors using immobilized lipases or acylases in non-aqueous media. This biocatalytic approach achieves ee values >98% through selective acylation of the C4 amino group, exploiting steric and electronic differences between the primary amines. The resolved (R)-isomer is subsequently purified via diastereomeric salt formation with chiral acids such as D-tartaric acid [2] [6]. Alternative chemical asymmetric reduction strategies employ chiral catalysts like (S)-BINAP-Ru complexes for hydrogenation of prochiral enamines derived from γ-amino-β-keto esters. This method affords the (R)-configured product in 92-95% ee, with the stereochemical outcome controlled through ligand design and pressure optimization [1].
Recent advances utilize chiral auxiliary-mediated approaches, where Oppolzer's sultam or Evans' oxazolidinones direct alkylation of glycine equivalents. The auxiliary controls facial selectivity during nucleophilic displacement at C3, followed by reductive cleavage to liberate the target amino alcohol. This method achieves diastereomeric ratios exceeding 95:5 but requires additional synthetic steps for auxiliary introduction and removal [7]. A more atom-economical approach employs asymmetric reductive amination of 4-amino-2-hydroxybutyraldehyde using transfer hydrogenation with Hantzsch ester catalyzed by chiral phosphoric acids, providing the (R)-isomer in 90% yield and 94% ee [5].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods
Strategy | Chiral Control Element | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|
Enzymatic Resolution | Kinetic resolution | 35-40 | >98 | High stereoselectivity |
Asymmetric Hydrogenation | (S)-BINAP-Ru catalyst | 85-92 | 92-95 | Direct reduction |
Chiral Auxiliary | Evans' oxazolidinone | 75-80 | >95 | Predictable stereocontrol |
Reductive Amination | Chiral phosphoric acid catalyst | 88-90 | 94 | Atom economy |
Conversion of the free base (3R)-3,4-diaminobutan-1-ol to its dihydrochloride salt involves precise proton transfer equilibria governed by the pKa differences between the amino groups and hydrochloric acid. The primary amine (C4 position, pKa ~10.7) exhibits higher basicity than the secondary amine (C3 position, pKa ~9.5), resulting in sequential protonation. The hydrochloride salt form significantly enhances aqueous solubility (>200 mg/mL compared to <50 mg/mL for free base) and crystalline stability, making it preferable for storage and handling [6]. Mechanistically, the reaction proceeds via an exothermic ion-pair association where chloride ions coordinate with protonated ammonium centers, followed by lattice energy-driven crystallization [2].
Critical yield optimization parameters include stoichiometry control, addition rate, and crystallization kinetics. Experimental data demonstrates that strict maintenance of a 2.05-2.10:1 molar ratio of HCl to free base minimizes residual free amine while preventing excessive acidity that could promote degradation. Slow addition of concentrated HCl (5-6M) into chilled alcoholic solutions (0-5°C) of the free base in methanol or ethanol suppresses dichloroethane formation from solvent side reactions. Post-addition, controlled cooling ramps (0.5°C/min) from 50°C to -10°C enable the growth of high-purity dihydrochloride crystals with residual solvent content <500 ppm [2] [6].
Tartrate-assisted crystallization significantly enhances enantiopurity during salt formation. Adding 0.1-0.3 equivalents of D-(-)-tartaric acid templates chiral packing in the crystal lattice, effectively purging residual (S)-enantiomer through differential solubility. This approach achieves chemical purity >99.5% and chiral purity >99.8% ee in the isolated dihydrochloride without requiring chromatographic purification [2]. Solvent screening reveals that isopropanol/water (90:10) systems provide optimal crystal habit with low agglomeration tendency, facilitating efficient filtration and washing with cold acetone to remove co-crystallized water [6].
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
HCl Equivalents | 2.05-2.10 | Prevents free base contamination |
Temperature Profile | 0-5°C addition, -10°C crystal | Minimizes degradation |
Solvent System | MeOH/IPA/H₂O (85:10:5) | Enhances crystal growth & purity |
Cooling Rate | 0.5°C/min | Prevents inclusion impurities |
Tartrate Additive | 0.2 eq D-(-)-tartaric acid | Enantiopurity enhancement to >99.8% ee |
The presence of multiple nucleophilic nitrogen centers and a hydroxyl group in (3R)-3,4-diaminobutan-1-ol necessitates strategic protection schemes for selective derivatization. Protecting group selection profoundly impacts reaction efficiency, purification feasibility, and global yield in multi-step syntheses. The differential reactivity between the primary (C4) and secondary (C3) amino groups enables orthogonal protection approaches [3] [7].
Carbamate Protections:
Amide Protections:
For hydroxyl protection, silyl ethers demonstrate superior compatibility:
Orthogonal protection sequences enable selective functionalization:
This scheme allows sequential deprotection: TBS removal first (TBAF), then Boc (TFA), and finally Cbz (H₂/Pd-C), enabling selective derivatization at each position [3] [7].
Table 3: Protecting Group Stability Profile in Amino-Alcohol Systems
Protecting Group | Amine Selectivity | Stability Toward | Deprotection Conditions | Yield Range |
---|---|---|---|---|
Boc | Primary (C4) | Bases, nucleophiles, hydrogenation | TFA/DCM (1:1), 1h, 25°C | 85-92% |
Cbz | Primary (C4) | Acids (mild), nucleophiles | H₂ (1 atm), 10% Pd/C, MeOH | 88-95% |
Acetyl | Primary (C4) | Acids, hydrogenation | 6M NaOH, 80°C, 4h | 70-75% |
TFA | Primary (C4) | Acids, hydrogenation, Grignard reagents | 1M K₂CO₃, MeOH/H₂O, 25°C, 12h | 95-99% |
TBS (ether) | Hydroxyl | Acids (mild), bases, nucleophiles | TBAF, THF, 25°C, 12h | 90-95% |
THP (ether) | Hydroxyl | Bases, nucleophiles | PPTS, EtOH, 50°C, 2h | 85-88% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1